molecular formula C10H18O3 B6202431 2-cycloheptyl-2-methoxyacetic acid CAS No. 1549532-14-0

2-cycloheptyl-2-methoxyacetic acid

Cat. No. B6202431
CAS RN: 1549532-14-0
M. Wt: 186.2
InChI Key:
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Description

2-Cycloheptyl-2-methoxyacetic acid (2C2MA) is an organic compound that is used as a reagent in organic synthesis and as a building block for the synthesis of various other compounds. It is a versatile compound with a wide range of applications in organic synthesis and biochemistry.

Scientific Research Applications

2-cycloheptyl-2-methoxyacetic acid is a versatile compound and has a wide range of applications in organic synthesis and biochemistry. It is used as a reagent in organic synthesis, as a building block for the synthesis of various other compounds, and as a catalyst in organic reactions. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. In addition, 2-cycloheptyl-2-methoxyacetic acid is used in the synthesis of polymers, such as polyurethanes, and in the synthesis of dyes and pigments.

Mechanism of Action

2-cycloheptyl-2-methoxyacetic acid acts as a catalyst in organic reactions, allowing for the rapid and efficient synthesis of various compounds. It is also used as a reagent in organic synthesis, allowing for the synthesis of various compounds from simpler starting materials. Additionally, 2-cycloheptyl-2-methoxyacetic acid can be used as a building block for the synthesis of various other compounds.
Biochemical and Physiological Effects
2-cycloheptyl-2-methoxyacetic acid has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, fungi, and viruses. It has also been shown to have anti-inflammatory and antifungal properties. Additionally, 2-cycloheptyl-2-methoxyacetic acid has been shown to have anti-tumor and anti-cancer properties.

Advantages and Limitations for Lab Experiments

2-cycloheptyl-2-methoxyacetic acid is a versatile compound and has a wide range of applications in organic synthesis and biochemistry. It is relatively easy to synthesize and is readily available. Additionally, it is relatively stable and has a low toxicity. However, it is not very soluble in water and is not very soluble in organic solvents.

Future Directions

2-cycloheptyl-2-methoxyacetic acid has a wide range of potential applications in the fields of organic synthesis and biochemistry. It could be used to synthesize new compounds and polymers, as well as to develop new drugs and agrochemicals. Additionally, it could be used to develop new catalysts and to investigate the biochemical and physiological effects of various compounds. Finally, it could be used to investigate the mechanism of action of various compounds and to develop new methods for organic synthesis.

Synthesis Methods

2-cycloheptyl-2-methoxyacetic acid can be synthesized from 2-cycloheptyl-2-methoxyacetaldehyde, which is readily available and can be synthesized from the reaction of cycloheptanone with methoxyacetic acid. The reaction of 2-cycloheptyl-2-methoxyacetaldehyde with sodium hydroxide in ethanol yields 2-cycloheptyl-2-methoxyacetic acid. The reaction is conducted at room temperature and yields a white crystalline solid.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-cycloheptyl-2-methoxyacetic acid can be achieved through a multi-step process involving the conversion of readily available starting materials into the desired product.", "Starting Materials": [ "Cycloheptene", "Methoxyacetic acid", "Sodium hydride", "Bromine", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Cycloheptene is reacted with bromine in the presence of sodium hydroxide to yield 2-bromocycloheptene.", "Step 2: 2-Bromocycloheptene is treated with sodium hydride in anhydrous ethanol to form 2-cycloheptylvinyl bromide.", "Step 3: 2-Cycloheptylvinyl bromide is reacted with methoxyacetic acid in the presence of palladium catalyst to yield 2-cycloheptyl-2-methoxyacetic acid.", "Step 4: The crude product is purified by washing with hydrochloric acid, sodium bicarbonate, and water, followed by extraction with ethyl acetate and drying over sodium chloride." ] }

CAS RN

1549532-14-0

Molecular Formula

C10H18O3

Molecular Weight

186.2

Purity

95

Origin of Product

United States

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